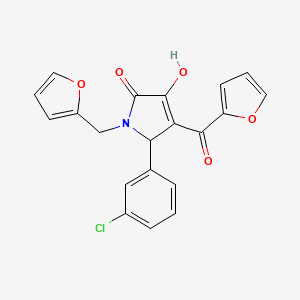

5-(3-Chlorophenyl)-4-(furan-2-carbonyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Description

Properties

IUPAC Name |

2-(3-chlorophenyl)-3-(furan-2-carbonyl)-1-(furan-2-ylmethyl)-4-hydroxy-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClNO5/c21-13-5-1-4-12(10-13)17-16(18(23)15-7-3-9-27-15)19(24)20(25)22(17)11-14-6-2-8-26-14/h1-10,17,24H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHESHQGJKDGYKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2C(=C(C(=O)N2CC3=CC=CO3)O)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3-Chlorophenyl)-4-(furan-2-carbonyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one, also known by its CAS number 618072-37-0, is a compound of interest due to its potential biological activities. This article focuses on its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

The compound has the molecular formula and a molecular weight of 387.81 g/mol. Its structure features a pyrrole ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs), which have been shown to enhance the yield and efficiency of producing biologically active molecules. The synthetic pathways often utilize starting materials such as chlorophenyl derivatives and various furan-based compounds .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, pyrrolidine derivatives have been shown to inhibit multidrug-resistant strains of bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus with low minimum inhibitory concentration (MIC) values .

Anti-inflammatory Properties

In vitro studies suggest that this compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. The presence of the hydroxyl group in its structure is believed to contribute to these effects, similar to other hydroxylated pyrrole derivatives .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various pyrrole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures could effectively inhibit bacterial growth at concentrations as low as 10 µM .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of related compounds on human cancer cell lines. The findings suggested that certain structural modifications could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Data Table: Biological Activity Summary

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures to 5-(3-Chlorophenyl)-4-(furan-2-carbonyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one exhibit significant anticancer properties. The furan and pyrrole moieties are known to interact with cellular targets involved in cancer progression. Specific studies have demonstrated that derivatives of this compound can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. Its structural components allow for effective interaction with microbial cell membranes, leading to cell lysis and death. This property makes it a candidate for further development as an antibiotic or antifungal agent.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve the modulation of oxidative stress pathways and neuroinflammation.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the efficacy of compounds related to this compound. Modifications in the chlorophenyl and furan groups have been explored to enhance bioactivity while minimizing toxicity.

Formulation Development

The compound's solubility and stability profiles are crucial for formulation development in pharmaceuticals. Various formulations, including nanoparticles and liposomes, are being investigated to improve the bioavailability of this compound when administered.

Polymer Composites

In material science, derivatives of this compound are being explored as additives in polymer composites to enhance mechanical properties and thermal stability. The incorporation of furan-based compounds into polymer matrices can lead to materials with improved performance characteristics.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their structural differences are summarized below:

Key Observations:

- Substituent at Position 5: The 3-chlorophenyl group (target) vs. 4-hydroxy-3-methoxyphenyl () alters polarity; the latter introduces H-bond donors/acceptors, improving aqueous solubility .

- Electron-Deficient Moieties: The 3-chloro and furan-2-carbonyl groups in the target compound may enhance electrophilic reactivity compared to non-halogenated analogs .

Physical-Chemical Properties

Comparative data for selected compounds:

Key Trends:

- Lipophilicity : The target compound (LogP ~2.8) is less lipophilic than ’s chromen-4-one derivative (LogP ~4.1), suggesting better membrane permeability for the latter .

- Solubility : Polar substituents (e.g., 4-hydroxy-3-methoxyphenyl in ) improve aqueous solubility compared to halogenated analogs .

Key Observations:

- Low Yields in : The 13% yield highlights challenges in multi-step syntheses of polycyclic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.